molecular formula C8H8N2O6 B14382925 2-Ethoxy-4,6-dinitrophenol CAS No. 89563-24-6

2-Ethoxy-4,6-dinitrophenol

Cat. No.: B14382925
CAS No.: 89563-24-6
M. Wt: 228.16 g/mol
InChI Key: AOWXSXDTSFEHMV-UHFFFAOYSA-N
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Description

2-Ethoxy-4,6-dinitrophenol is an organic compound with the molecular formula C₉H₁₀N₂O₆. It is a member of the dinitrophenol family, which is known for its applications in various fields, including agriculture and industry. This compound is characterized by the presence of two nitro groups (-NO₂) and an ethoxy group (-OCH₂CH₃) attached to a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4,6-dinitrophenol typically involves the nitration of 2-ethoxyphenol. The process begins with the ethylation of phenol to form 2-ethoxyphenol. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions are carefully controlled to ensure the selective introduction of nitro groups at the 4 and 6 positions of the phenol ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified through recrystallization or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4,6-dinitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide and other strong bases.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Nucleophilic Aromatic Substitution: Substituted phenols.

    Reduction: 2-Ethoxy-4,6-diaminophenol.

    Oxidation: Quinones.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-4,6-dinitrophenol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its effectiveness and safety profile compared to other dinitrophenol compounds .

Properties

CAS No.

89563-24-6

Molecular Formula

C8H8N2O6

Molecular Weight

228.16 g/mol

IUPAC Name

2-ethoxy-4,6-dinitrophenol

InChI

InChI=1S/C8H8N2O6/c1-2-16-7-4-5(9(12)13)3-6(8(7)11)10(14)15/h3-4,11H,2H2,1H3

InChI Key

AOWXSXDTSFEHMV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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